molecular formula C17H18ClN3O3 B12128381 N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12128381
M. Wt: 347.8 g/mol
InChI Key: YYOVRQMSBJXBDA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide typically involves the following steps:

    Formation of the pyrazolidine ring: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazolidine derivative with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Signal transduction: The compound could affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide: can be compared with other pyrazolidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-16-7-6-10(8-12(16)18)19-17(23)14-9-13(20-21-14)11-4-2-3-5-15(11)22/h2-8,13-14,20-22H,9H2,1H3,(H,19,23)

InChI Key

YYOVRQMSBJXBDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(NN2)C3=CC=CC=C3O)Cl

Origin of Product

United States

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